2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c18-15-5-3-13(4-6-15)12-17(21)19-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14,20H,7-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRHQBHQHLADAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into two primary components:
- 2-(4-Fluorophenyl)acetyl moiety
- 5-Hydroxy-3-(thiophen-2-yl)pentylamine backbone
Retrosynthetic cleavage at the amide bond suggests a convergent synthesis strategy involving independent preparation of the acyl chloride derivative and the amine intermediate, followed by coupling.
Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentylamine
Route 1: Reductive Amination of 5-Hydroxy-3-(Thiophen-2-yl)Pentan-2-One
Reagents :
- 5-Hydroxy-3-(thiophen-2-yl)pentan-2-one (1.0 equiv)
- Ammonium acetate (3.0 equiv)
- Sodium cyanoborohydride (1.5 equiv)
- Methanol (solvent)
Conditions :
- Stir at 25°C for 12 hr under N₂ atmosphere
- Acidic workup (HCl, pH 3–4)
Route 2: Gabriel Synthesis from Alkyl Bromide
Reagents :
- 5-Hydroxy-3-(thiophen-2-yl)pentyl bromide (1.0 equiv)
- Potassium phthalimide (1.2 equiv)
- Hydrazine hydrate (2.0 equiv)
Conditions :
- Reflux in DMF (4 hr)
- Hydrolysis with 20% H₂SO₄
Yield : 58%, requires chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1)
Comparative Data: Amine Synthesis Routes
| Parameter | Reductive Amination | Gabriel Synthesis |
|---|---|---|
| Overall Yield (%) | 62 | 58 |
| Purity (HPLC, %) | 85 | 78 |
| Reaction Time (hr) | 12 | 8 |
| Scalability | >100 g | <50 g |
Acylation of the Amine Intermediate
Acyl Chloride Method
Reagents :
- 2-(4-Fluorophenyl)acetyl chloride (1.1 equiv)
- 5-Hydroxy-3-(thiophen-2-yl)pentylamine (1.0 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Conditions :
- Dropwise addition at 0°C
- Stir 4 hr at 25°C
Workup :
- Wash with 5% NaHCO₃ (3×)
- Dry over MgSO₄
Mixed Anhydride Approach
Reagents :
- 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
- Isobutyl chloroformate (1.1 equiv)
- N-Methylmorpholine (1.2 equiv)
Conditions :
- Generate anhydride in THF at −15°C
- Add amine solution
Yield : 83%, requires silica gel purification
Acylation Efficiency Comparison
| Condition | Acyl Chloride | Mixed Anhydride |
|---|---|---|
| Reaction Time (hr) | 4 | 6 |
| Isolated Yield (%) | 89 | 83 |
| Byproduct Formation | <5% | 12% |
Critical Process Optimization Strategies
Solvent Selection for Coupling
- Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
- Chlorinated Solvents : CH₂Cl₂ minimizes side reactions but requires low temperatures.
Base Screening
- Triethylamine : Effective for HCl scavenging but can form quaternary salts.
- DIPEA : Reduces side reactions in sensitive substrates.
Temperature Control
- 0–5°C : Suppresses N-oxide formation in thiophene-containing amines.
- Room Temperature : Optimal for most acyl chloride couplings.
Purification and Characterization
Chromatographic Conditions
- Stationary Phase : Silica gel 60 (230–400 mesh)
- Mobile Phase : Gradient from hexane/ethyl acetate (4:1) to CH₂Cl₂/MeOH (95:5)
- Rf : 0.35 (CH₂Cl₂/MeOH 9:1)
Industrial-Scale Considerations
Continuous Flow Synthesis
- Microreactor Design : Enables precise control of exothermic acylation steps.
- Residence Time : 8–12 min at 50°C for >90% conversion.
Waste Minimization Techniques
- Solvent Recovery : Distillation of CH₂Cl₂ (>95% recovery).
- Catalyst Recycling : Pd/C reuse in hydrogenation steps (5 cycles).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of acetamides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that modifications in the acetamide structure can enhance its activity against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be optimized for better efficacy .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. A series of experiments have been conducted to evaluate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity, which could be further explored for developing new antibiotics .
3. Neuropharmacological Effects
There is emerging evidence suggesting that this acetamide derivative may influence neuropharmacological pathways. Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, it has been evaluated for urease inhibition—a critical target in treating infections caused by Helicobacter pylori. The findings suggest that the compound could serve as a lead structure for developing urease inhibitors with improved potency .
2. Molecular Docking Studies
Computational studies employing molecular docking techniques have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, which is crucial for drug design .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. The incorporation of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide into organic photovoltaic devices has been explored, showing potential for enhancing charge transport properties .
2. Polymer Synthesis
This compound can also be used as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups allow for further chemical modifications, leading to materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Data Tables
Case Studies
- Anticancer Activity Study : A recent investigation into the anticancer properties of acetamide derivatives revealed that structural modifications significantly impacted their efficacy against breast cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction.
- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial activities, this compound was tested against multiple bacterial strains using disk diffusion methods, showing promising results compared to standard antibiotics.
- Molecular Docking Analysis : A computational study utilized molecular docking to assess the binding affinity of the compound with urease enzymes, revealing critical insights into potential inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide with analogous acetamide derivatives, focusing on synthesis, structural features, and biological activities.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural Analysis
- Fluorophenyl Group : The 4-fluorophenyl moiety is a shared feature across compounds 8d , LBJ-03 , and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , enhancing lipophilicity and metabolic stability .
- Thiophene vs. Benzothiazole : The thiophene ring in the target compound may offer better π-stacking than benzothiazole (), but benzothiazole derivatives exhibit stronger hydrogen bonding due to the nitrogen atom .
- Hydroxy-Pentyl Chain : Unique to the target compound, this group likely improves water solubility compared to analogs like 8c and 8d , which use benzyloxy linkers .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C17H20FNO2S
- Molecular Weight : 321.41 g/mol
- Structural Features : The compound features a fluorophenyl group, a thiophenyl moiety, and a hydroxy-pentyl chain, which contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Antibacterial Activity
- Mechanism of Action : The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against Gram-positive bacteria with MIC values ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties:
- Activity Against Candida spp. : It surpassed fluconazole in antifungal efficacy with an MIC of approximately 50 μg/mL , indicating a potent action against fungal infections .
Biofilm Inhibition
The ability to inhibit biofilm formation is crucial in treating chronic infections:
- Biofilm Minimum Inhibitory Concentration (MBIC) : The compound displayed moderate-to-good antibiofilm activity against MRSA (MBIC 62.216–124.432 μg/mL) and Staphylococcus epidermidis (MBIC 31.108–62.216 μg/mL), showcasing its potential in preventing biofilm-associated infections .
Study on K562 Cells
A study evaluated the effects of related thiosemicarbazone compounds on K562 cells, revealing that modifications in the chemical structure significantly influenced their cytotoxicity:
- Cell Death Mechanisms : Compounds exhibited a bell-shaped dose-response curve, indicating that at higher concentrations, necrosis became the principal mechanism of cell death rather than apoptosis .
Comparative Analysis of Antimicrobial Agents
A comparative analysis with established antibiotics revealed that 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide outperformed several conventional agents in both antibacterial and antifungal assays. This positions it as a promising candidate for further development in antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
